6-(Tert-butyl)-5-fluoronicotinaldehyde
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Overview
Description
6-(Tert-butyl)-5-fluoronicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a tert-butyl group at the 6th position and a fluorine atom at the 5th position on the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-5-fluoronicotinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable nicotinaldehyde derivative.
Introduction of Fluorine: A fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom at the 5th position.
Introduction of Tert-butyl Group: The tert-butyl group is introduced using tert-butyl lithium or tert-butyl bromide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)-5-fluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-(Tert-butyl)-5-fluoronicotinic acid.
Reduction: 6-(Tert-butyl)-5-fluoronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Tert-butyl)-5-fluoronicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-5-fluoronicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can enhance the compound’s stability and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
6-(Tert-butyl)-5-chloronicotinaldehyde: Similar structure but with a chlorine atom instead of fluorine.
6-(Tert-butyl)-5-bromonicotinaldehyde: Similar structure but with a bromine atom instead of fluorine.
6-(Tert-butyl)-5-iodonicotinaldehyde: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
6-(Tert-butyl)-5-fluoronicotinaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H12FNO |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
6-tert-butyl-5-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12FNO/c1-10(2,3)9-8(11)4-7(6-13)5-12-9/h4-6H,1-3H3 |
InChI Key |
MJAQHTUDHHVOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=N1)C=O)F |
Origin of Product |
United States |
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